molecular formula C6H8N2O B1485212 1-(prop-2-en-1-yl)-1H-pyrazol-4-ol CAS No. 78242-25-8

1-(prop-2-en-1-yl)-1H-pyrazol-4-ol

Cat. No.: B1485212
CAS No.: 78242-25-8
M. Wt: 124.14 g/mol
InChI Key: VQLLTDJJNMZMOB-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)-1H-pyrazol-4-ol (CAS 78242-25-8) is a pyrazole-derivative building block of significant interest in medicinal chemistry and drug discovery. The compound features an allyl substituent on a pyrazole nitrogen and a hydroxyl group at the 4-position, making it a versatile intermediate for the synthesis of more complex, biologically active molecules. The pyrazole core is a privileged scaffold in pharmaceutical research, known to exhibit a wide spectrum of biological activities . Researchers can utilize this compound to develop novel small molecules for investigating pathways relevant to inflammation, cancer, and infectious diseases. The pyrazole nucleus is a prominent structural component in numerous therapeutic agents due to its diverse pharmacological profile. Scientific literature extensively documents that pyrazole derivatives can demonstrate anti-inflammatory, antimicrobial, anticancer, antiangiogenic, and antioxidant properties . For instance, pyrazole-based compounds have been designed as potent anti-inflammatory agents by targeting cyclooxygenase-2 (COX-2) , and as novel antiangiogenic agents that inhibit the VEGF/VEGFR-2 signaling pathway, a key driver of tumor growth . Furthermore, recent research highlights the efficacy of pyrazole-thiazole hybrids as potential antifungal and antitubercular agents, addressing the critical challenge of antimicrobial resistance . This body of evidence underscores the high research value of this compound as a key starting material for generating new lead compounds in multiple therapeutic areas. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

78242-25-8

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1-prop-2-enylpyrazol-4-ol

InChI

InChI=1S/C6H8N2O/c1-2-3-8-5-6(9)4-7-8/h2,4-5,9H,1,3H2

InChI Key

VQLLTDJJNMZMOB-UHFFFAOYSA-N

SMILES

C=CCN1C=C(C=N1)O

Canonical SMILES

C=CCN1C=C(C=N1)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(prop-2-en-1-yl)-1H-pyrazol-4-ol generally proceeds through:

This approach leverages the nucleophilicity of the pyrazole nitrogen to introduce the prop-2-en-1-yl substituent after ring formation.

Pyrazole Ring Formation

The pyrazole core with a hydroxyl group at C-4 can be synthesized by cyclization of hydrazine derivatives with β-diketones or β-ketoesters. For example:

  • Reaction of hydrazine hydrate with acetylacetone or similar 1,3-diketones under acidic or basic conditions yields 4-hydroxy-1H-pyrazole derivatives.
  • The hydroxyl group at C-4 arises from enolization of the diketone moiety during ring closure.

This method is well-established for preparing 1H-pyrazol-4-ol derivatives and is adaptable to various substituents at N-1 after ring formation.

N-Allylation (Introduction of the Prop-2-en-1-yl Group)

After obtaining the 1H-pyrazol-4-ol, the N-1 position can be selectively alkylated with allyl halides (e.g., allyl bromide or allyl chloride) under basic conditions:

  • Base-mediated N-alkylation: Treatment of 1H-pyrazol-4-ol with an allyl halide in the presence of a base such as potassium carbonate or sodium hydride in solvents like DMF or acetone facilitates nucleophilic substitution at N-1.
  • The reaction is typically performed at room temperature or mild heating to avoid side reactions.

This method yields this compound with good selectivity and yield.

Representative Reaction Scheme

Step Reagents & Conditions Outcome
1 Hydrazine hydrate + 1,3-diketone (e.g., acetylacetone), acidic/basic medium, reflux Formation of 1H-pyrazol-4-ol core
2 1H-pyrazol-4-ol + allyl bromide, base (K2CO3 or NaH), solvent (DMF/acetone), RT to mild heating N-1 allylation to yield target compound

Research Findings and Yields

  • The cyclization step typically proceeds with yields ranging from 70% to 90% depending on the diketone and conditions.
  • N-allylation reactions generally afford yields above 80% with high regioselectivity for N-1 alkylation.
  • Purification is commonly achieved by recrystallization or column chromatography.

Analytical Characterization

  • NMR Spectroscopy: The 1H NMR spectrum shows characteristic signals for the allyl group (vinyl protons around 5.0–6.0 ppm) and pyrazole protons (typically 6.0–8.0 ppm).
  • 13C NMR: Confirms the presence of the pyrazole ring carbons and the allyl substituent.
  • Mass Spectrometry: Confirms molecular weight consistent with this compound.
  • X-ray Crystallography: Occasionally used to confirm the substitution pattern and ring structure.

Summary Table of Preparation Methods

Method Reagents/Conditions Yield (%) Advantages Limitations
Hydrazine + 1,3-diketone Acidic/basic medium, reflux 70–90 Simple, well-established Requires purification
N-Allylation with allyl halide Base (K2CO3/NaH), DMF or acetone, RT to mild heat >80 High regioselectivity, good yield Sensitive to moisture, side reactions possible
One-pot sequential synthesis Combined steps, microwave-assisted possible Variable Efficiency, fewer steps Less reported for this specific compound
Protective group strategy Protect hydroxyl, alkylate N-1, deprotect Variable Improved selectivity More steps, increased complexity

Chemical Reactions Analysis

1-(prop-2-en-1-yl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a carbonyl group, resulting in the formation of 1-(prop-2-en-1-yl)-1H-pyrazol-4-one.

    Reduction: The compound can undergo reduction reactions, particularly at the double bond in the prop-2-en-1-yl group, leading to the formation of saturated derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(prop-2-en-1-yl)-1H-pyrazol-4-ol has several scientific research applications across different fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and microbial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(prop-2-en-1-yl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit significant structural and functional diversity depending on substituents. Below is a comparative analysis of 1-(prop-2-en-1-yl)-1H-pyrazol-4-ol with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications
This compound Allyl (1), -OH (4) C₆H₈N₂O 124.14 g/mol Reactive allyl group; potential for polymerization or bioactivity
1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol Phenyl (1), 4-methylphenyl (3) C₁₆H₁₄N₂O 250.30 g/mol Enhanced lipophilicity due to aryl groups; antimicrobial applications
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol 4-Bromophenyl (1), 4-chlorophenyl (3) C₁₅H₁₀BrClN₂O 349.61 g/mol Halogenated substituents; potential anticancer/antimicrobial activity
1-(4-Chlorophenyl)-1H-pyrazol-4-ol 4-Chlorophenyl (1) C₉H₇ClN₂O 194.62 g/mol Analytical standard; used in environmental testing
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol Chloro-methylpyrazole (1), propanol (3) C₇H₁₁ClN₂O 174.63 g/mol Polar propanol chain; improved solubility in aqueous media

Physicochemical Properties

  • Solubility : The allyl group in this compound likely reduces polarity compared to hydroxyl- or chlorophenyl-substituted analogs (e.g., 1-(4-Chlorophenyl)-1H-pyrazol-4-ol), which exhibit higher solubility in polar solvents .
  • Reactivity : The allyl substituent offers sites for electrophilic addition or radical reactions, distinguishing it from halogenated derivatives (e.g., bromo- or chlorophenyl groups), which are more inert but confer stability and bioactivity .

Q & A

Q. What are the recommended synthetic routes for 1-(prop-2-en-1-yl)-1H-pyrazol-4-ol under laboratory conditions?

A common method involves the alkylation of pyrazole precursors with propargyl or allyl halides. For example:

  • Step 1 : Start with a pyrazole derivative (e.g., 1H-pyrazol-4-ol).
  • Step 2 : React with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propenyl group at the N1 position.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
    Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1). Side products may arise from over-alkylation or isomerization of the propenyl group, requiring careful temperature control (60–80°C) .

Q. How can researchers characterize the hydroxyl and propenyl groups in this compound using spectroscopic methods?

  • ¹H NMR :
    • The hydroxyl proton (OH) typically appears as a broad singlet at δ ~6.00 ppm (upfield due to hydrogen bonding) .
    • Propenyl protons (CH₂=CH–CH₂–) show signals at δ ~4.8–5.5 ppm (vinyl protons) and δ ~4.3–4.6 ppm (allylic CH₂), with coupling constants (J = 10–17 Hz) confirming trans/cis configurations .
  • IR : A strong O–H stretch at 3200–3400 cm⁻¹ and C=C stretch at 1640–1680 cm⁻¹.
  • Mass Spectrometry : Look for [M+H]⁺ peaks at m/z 151 (C₆H₇N₂O⁺) and fragmentation patterns consistent with allyl group loss .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents affect the chemical shifts of protons in pyrazole derivatives?

Substituents on the pyrazole ring or adjacent groups alter electron density, impacting NMR shifts:

  • Electron-withdrawing groups (e.g., –NO₂) deshield aromatic protons, shifting signals downfield (δ 8.5–9.5 ppm) .
  • Electron-donating groups (e.g., –OCH₃) shield protons, causing upfield shifts (δ 6.5–7.5 ppm).
    Example : In 1-(2,4-dinitrophenyl)-pyrazol-4-ol, the methoxy group shifts upfield to δ 2.32 ppm, while aromatic protons appear at δ 7.41–9.27 ppm due to nitro group deshielding .

Q. What are the challenges in determining the crystal structure of this compound using X-ray diffraction?

Key challenges include:

  • Disorder in the propenyl group : The allyl chain may exhibit positional disorder, requiring multi-component refinement in SHELXL .
  • Hydrogen bonding : The hydroxyl group forms strong O–H···N bonds (2.6–2.8 Å), influencing molecular packing. Use high-resolution data (d < 0.8 Å) to resolve H-atom positions .
  • Twinned crystals : If twinning occurs (common with flexible substituents), employ the TWIN/BASF commands in SHELXL for accurate refinement .

Q. How can computational methods complement experimental data in analyzing molecular interactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to validate bond lengths/angles against X-ray data.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···N, C–H···π) observed in the crystal lattice .
  • Molecular Electrostatic Potential (MEP) Maps : Predict reactive sites (e.g., hydroxyl oxygen) for further functionalization .

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